molecular formula C9H6ClF3O3 B1319565 3-Chloro-4-(trifluoromethoxy)phenylacetic acid CAS No. 1017779-77-9

3-Chloro-4-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1319565
CAS No.: 1017779-77-9
M. Wt: 254.59 g/mol
InChI Key: MYYLIFIHZIRCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O3. It is a derivative of phenylacetic acid, characterized by the presence of a chloro group at the 3-position and a trifluoromethoxy group at the 4-position on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether This reaction results in the formation of the trifluoromethoxy group on the phenyl ring

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often utilize automated systems to ensure precision and efficiency in the synthesis process. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions produce carboxylic acids and alcohols, respectively .

Scientific Research Applications

3-Chloro-4-(trifluoromethoxy)phenylacetic acid has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro and trifluoromethoxy groups in 3-Chloro-4-(trifluoromethoxy)phenylacetic acid imparts unique chemical properties, such as increased lipophilicity and reactivity. These properties make it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-[3-chloro-4-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLIFIHZIRCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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